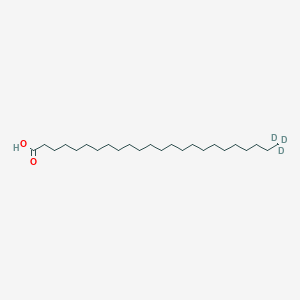

Lignoceric acid-d3

Descripción

Propiedades

IUPAC Name |

24,24,24-trideuteriotetracosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lignoceric Acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lignoceric acid-d3 is a deuterated form of lignoceric acid (C24:0), a very-long-chain saturated fatty acid. Its primary application in research and clinical settings is as an internal standard for the accurate quantification of its non-deuterated counterpart, lignoceric acid, using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope labeling of this compound allows it to be distinguished from the endogenous lignoceric acid by its mass-to-charge ratio, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This ensures reliable and precise measurement of lignoceric acid concentrations in various biological matrices.

Lignoceric acid itself is a significant component of sphingolipids, which are crucial for the integrity and function of nerve cell membranes.[1] Abnormal accumulation of very-long-chain fatty acids, including lignoceric acid, is a biochemical hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][3] Therefore, the accurate quantification of lignoceric acid is vital for the diagnosis and monitoring of these diseases.

Physicochemical and General Data

The following tables summarize the key quantitative data for this compound and its non-deuterated form, lignoceric acid.

| Property | This compound | Reference |

| Synonyms | tetracosanoic-24,24,24-d3 acid, C24:0-d3 | |

| CAS Number | 851073-55-7 | |

| Molecular Formula | C24H45D3O2 | |

| Molecular Weight | 371.7 g/mol | |

| Purity | ≥99% deuterated forms (d1-d3) | |

| Physical State | Solid | |

| Solubility | Chloroform: 2 mg/mL, THF: 5 mg/mL | |

| Storage | -20°C |

| Property | Lignoceric Acid | Reference |

| Synonyms | Tetracosanoic acid, C24:0 | |

| CAS Number | 557-59-5 | |

| Molecular Formula | C24H48O2 | |

| Molecular Weight | 368.63 g/mol | |

| Melting Point | 84.2 °C | |

| Boiling Point | 272 °C at 10 mm Hg |

Experimental Protocols

The quantification of lignoceric acid in biological samples using this compound as an internal standard typically involves lipid extraction, derivatization (for GC-MS), and analysis by mass spectrometry.

Quantification of Lignoceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acids in plasma.

1. Sample Preparation and Lipid Extraction:

-

To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 1 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

-

Heat at 100°C for 5 minutes to saponify the lipids into free fatty acids.

-

Cool the sample and add 2 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

Transfer the upper hexane layer to a new tube.

-

To the hexane extract, add 1 mL of 14% boron trifluoride in methanol.

-

Heat at 100°C for 2 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

-

Cool the sample, add 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-1ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor the molecular ions or characteristic fragment ions for lignoceric acid methyl ester and this compound methyl ester.

-

4. Data Analysis:

-

Quantify the amount of lignoceric acid in the sample by comparing the peak area of the lignoceric acid methyl ester to the peak area of the this compound methyl ester internal standard.

References

Lignoceric Acid-d3: A Technical Guide for Researchers

Introduction

Lignoceric acid-d3 is the deuterium-labeled form of lignoceric acid (tetracosanoic acid), a 24-carbon saturated very-long-chain fatty acid (VLCFA).[1][2] In its natural form, lignoceric acid is synthesized in the developing brain and is a constituent of cerebrosides, important components of the myelin sheath.[3][4][5] Due to its isotopic stability, this compound serves as an invaluable tool in biomedical research, particularly as an internal standard for the precise quantification of its unlabeled counterpart by mass spectrometry. Its application is crucial in the study of metabolic disorders characterized by the accumulation of VLCFAs, such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy. Deuterated standards are widely used as tracers to investigate the pharmacokinetics and metabolic pathways of drug molecules.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | References |

| IUPAC Name | (24,24,24-²H₃)tetracosanoic acid | |

| Synonyms | Tetracosanoic-24,24,24-d₃ acid, C24:0-d₃, FA 24:0-d₃ | |

| CAS Number | 851073-55-7 | |

| Molecular Formula | C₂₄H₄₅D₃O₂ | |

| Molecular Weight | 371.7 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| Boiling Point | ~405.9 °C at 760 mmHg (estimated for non-deuterated form) | |

| Melting Point | ~84-85 °C (for non-deuterated form) | |

| Density | ~0.9 g/cm³ | |

| LogP | 11.4 |

Solubility and Storage

Proper handling and storage are critical to maintain the integrity of this compound for research applications.

| Solvent | Solubility | References |

| Chloroform | ~2 mg/mL | |

| Tetrahydrofuran (THF) | ~5 mg/mL |

Storage Recommendations:

-

Solid Form: Store at -20°C for long-term stability (≥ 4 years).

-

Stock Solutions: Once dissolved, aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to protect solutions from light and avoid repeated freeze-thaw cycles. To enhance solubility, warming the solution to 37°C and sonicating may be effective.

Experimental Protocols

Quantification of Lignoceric Acid in Biological Samples using LC-MS/MS

This protocol outlines a standard method for quantifying endogenous lignoceric acid in plasma or tissue homogenates using this compound as an internal standard.

1. Materials and Reagents:

-

Lignoceric acid standard (unlabeled)

-

This compound (internal standard)

-

Chloroform, Methanol, Isopropanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of unlabeled lignoceric acid in chloroform.

-

Prepare a 1 mg/mL stock solution of this compound in chloroform.

-

From these stocks, create a series of working standard solutions and a fixed-concentration internal standard spiking solution through serial dilution in methanol.

3. Sample Preparation (Lipid Extraction):

-

To 50 µL of the biological sample, add 10 µL of the this compound internal standard spiking solution.

-

Add 200 µL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing the lipid extract) to a new vial.

-

Dry the extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 60% B, increase to 99% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lignoceric Acid: Precursor ion (m/z) 367.4 → Product ion (m/z) 367.4 (or other suitable fragment)

-

This compound: Precursor ion (m/z) 370.4 → Product ion (m/z) 370.4 (or other suitable fragment)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Lignoceric Acid / this compound) against the concentration of the unlabeled lignoceric acid standards.

-

Determine the concentration of lignoceric acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the key steps in the quantification of lignoceric acid using its deuterated analog.

Caption: LC-MS/MS workflow for quantifying lignoceric acid.

Metabolic Context of Lignoceric Acid

Lignoceric acid is a very-long-chain fatty acid (VLCFA) whose metabolism is compartmentalized within the cell. It is synthesized through elongation of shorter fatty acids and is primarily degraded in peroxisomes.

Caption: Simplified metabolic pathway of lignoceric acid.

References

Lignoceric Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Lignoceric acid-d3, a deuterated form of lignoceric acid. This document outlines its chemical and physical properties, its primary application as an internal standard in quantitative analysis, detailed experimental protocols, and its relevance in biochemical pathways.

Core Data Presentation

This compound is a crucial tool in lipidomic research and clinical diagnostics, particularly in the study of disorders related to very-long-chain fatty acid (VLCFA) metabolism. Its isotopic labeling allows for precise quantification of its non-labeled counterpart, lignoceric acid.

| Property | Value |

| CAS Number | 851073-55-7 |

| Molecular Formula | C₂₄H₄₅D₃O₂ |

| Molecular Weight | Approximately 371.7 g/mol |

| Synonyms | Tetracosanoic-24,24,24-d₃ acid, C24:0-d3 |

| Physical State | Solid |

| Purity | ≥99% deuterated forms |

| Solubility | Chloroform, THF |

| Storage Temperature | -20°C |

Application in Quantitative Analysis

This compound is predominantly utilized as an internal standard for the accurate quantification of lignoceric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response.

Experimental Workflow for Lignoceric Acid Quantification

The general workflow for the quantification of lignoceric acid using this compound as an internal standard involves several key steps from sample preparation to data analysis.

Experimental Protocols

While specific parameters may vary depending on the instrumentation and the biological matrix, the following provides a detailed methodology for the quantification of lignoceric acid.

Sample Preparation

-

Sample Collection : Obtain biological samples such as plasma, serum, or cultured cells.

-

Internal Standard Spiking : To a known volume or weight of the sample, add a precise amount of this compound solution.

-

Lipid Extraction : Perform a lipid extraction using a suitable solvent system, such as a chloroform/methanol mixture.

-

Hydrolysis : For the analysis of total fatty acids, the extracted lipids are hydrolyzed using an acid or base to release the fatty acids from their esterified forms.

-

Derivatization : To improve chromatographic separation and ionization efficiency, the free fatty acids are derivatized. Common derivatization methods include:

-

For GC-MS : Conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol.

-

For LC-MS : Esterification to enhance ionization, though direct analysis is also possible.

-

GC-MS Analysis (as FAMEs)

-

Gas Chromatograph : Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar-phase column).

-

Carrier Gas : Helium.

-

Injection Mode : Splitless.

-

Oven Temperature Program : A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature of around 250-300°C.

-

Mass Spectrometer : Operated in selected ion monitoring (SIM) mode to monitor specific ions for lignoceric acid methyl ester and its deuterated internal standard.

LC-MS/MS Analysis

-

Liquid Chromatograph : A reversed-phase column (e.g., C8 or C18) is typically used.

-

Mobile Phase : A gradient of solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer : A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode is used to detect the specific precursor-to-product ion transitions for both lignoceric acid and this compound.

Biochemical Pathways

Lignoceric acid is a very-long-chain saturated fatty acid (C24:0) that plays a role in various biological processes. Its metabolism involves both synthesis (elongation) and degradation (oxidation).

Biosynthesis of Lignoceric Acid

The synthesis of lignoceric acid occurs in the endoplasmic reticulum through a series of elongation steps, starting from shorter-chain fatty acids like palmitic acid (C16:0). Each elongation cycle adds two carbon units.

Peroxisomal Beta-Oxidation of Lignoceric Acid

Due to its long chain length, the breakdown of lignoceric acid primarily occurs in the peroxisomes via beta-oxidation. This process shortens the fatty acid chain by sequentially removing two-carbon units in the form of acetyl-CoA. Deficiencies in this pathway can lead to the accumulation of very-long-chain fatty acids, which is characteristic of certain genetic disorders like X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2]

References

A Technical Guide to the Molecular Weight of Lignoceric Acid-d3

This technical guide provides a comprehensive overview of the molecular weight of lignoceric acid-d3, a deuterated form of lignoceric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in stable isotope-labeled compounds.

Introduction to Lignoceric Acid and its Deuterated Analog

Lignoceric acid, also known as tetracosanoic acid, is a saturated fatty acid with a 24-carbon chain.[1][2][3] Its chemical formula is C24H48O2.[2][4] It is found in various natural sources, including wood tar and certain cerebrosides, and is a byproduct of lignin production. In biochemical research, lignoceric acid is significant in the study of certain metabolic disorders, such as Zellweger syndrome and adrenoleukodystrophy.

This compound is a stable isotope-labeled version of lignoceric acid where three hydrogen atoms have been replaced by deuterium atoms. The molecular formula for this compound is C24H45D3O2. This labeling is particularly useful in metabolic studies and as an internal standard in mass spectrometry-based quantification, allowing for the differentiation of the labeled compound from its endogenous, unlabeled counterpart.

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The key difference in the molecular weight between lignoceric acid and this compound arises from the mass difference between hydrogen and its isotope, deuterium. A deuterium atom contains one proton and one neutron, making it approximately twice as heavy as a protium atom (the most common isotope of hydrogen), which has only a single proton.

The precise atomic weight of deuterium is approximately 2.014 atomic mass units (amu). The following table summarizes the atomic weights of the relevant elements and the calculated molecular weights of both lignoceric acid and this compound.

| Component | Symbol | Atomic Weight (amu) | Quantity in Lignoceric Acid | Quantity in this compound |

| Carbon | C | ~12.011 | 24 | 24 |

| Hydrogen | H | ~1.008 | 48 | 45 |

| Oxygen | O | ~15.999 | 2 | 2 |

| Deuterium | D | ~2.014 | 0 | 3 |

| Compound | Formula | Calculated Molecular Weight (amu) | ||

| Lignoceric Acid | C24H48O2 | ~368.64 | ||

| This compound | C24H45D3O2 | ~371.66 |

Experimental Protocol for Molecular Weight Verification

The molecular weight of this compound is typically confirmed using mass spectrometry. The following is a generalized protocol for this purpose.

Objective: To verify the molecular weight of a this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, chloroform)

-

Mass spectrometer (e.g., a high-resolution instrument such as an Orbitrap or TOF)

-

Micropipettes and vials

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound standard.

-

Dissolve the standard in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set up the instrument to operate in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

-

The mass range should be set to scan for the expected mass-to-charge ratio (m/z) of the deprotonated this compound.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over the specified m/z range.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the peak corresponding to the [M-H]⁻ ion of this compound.

-

The expected m/z for the [M-H]⁻ ion would be approximately 370.65 (371.66 - 1.008).

-

Compare the experimentally determined m/z to the theoretical value to confirm the identity and isotopic enrichment of the compound.

-

Hypothetical Signaling Pathway Involvement

Lignoceric acid is a very long-chain fatty acid (VLCFA), and its metabolism is crucial for normal cellular function. In a hypothetical signaling context, elevated levels of lignoceric acid, as seen in certain peroxisomal disorders, could trigger downstream cellular responses, such as inflammatory signaling or apoptosis.

This diagram illustrates a speculative pathway where an accumulation of lignoceric acid could potentially activate a cell surface receptor, initiating an intracellular signaling cascade that may lead to cellular stress responses like inflammation or apoptosis. The use of this compound in such studies would be invaluable for tracing its metabolic fate and its direct or indirect effects on these signaling pathways.

References

Lignoceric Acid-d3: A Technical Guide to Solubility and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lignoceric acid-d3, a deuterated form of the C24:0 very long-chain saturated fatty acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic studies, particularly in the context of disorders related to fatty acid metabolism. This guide also details a representative experimental protocol for solubility determination and presents a visualization of the key metabolic pathway for lignoceric acid.

Quantitative Solubility Data

This compound, like its non-deuterated counterpart, is a very hydrophobic molecule with limited solubility in polar solvents and is practically insoluble in water.[1] Its solubility is primarily in non-polar organic solvents. The available quantitative data for the solubility of this compound and Lignoceric acid are summarized in the table below. It is important to note that the temperature for these solubility measurements is not consistently specified in the available literature; however, these values provide a crucial baseline for experimental design. For increased solubility, heating the solution to 37°C and utilizing an ultrasonic bath may be effective.[2][3]

| Compound | Solvent | Solubility | Reference |

| This compound | Chloroform | 2 mg/mL | [2][4] |

| Tetrahydrofuran (THF) | 5 mg/mL | ||

| Lignoceric Acid | Chloroform | 2 mg/mL | |

| Tetrahydrofuran (THF) | 5 mg/mL |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., Chloroform, THF, DMSO, Ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer and/or shaker

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Micropipettes

-

Syringe filters (0.2 µm, solvent-compatible)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solute.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

Filter the aliquot through a 0.2 µm syringe filter to remove any remaining micro-particles.

-

The filtered saturated solution is then ready for quantitative analysis.

-

-

Quantitative Analysis (via GC):

-

Derivatization: To increase volatility for GC analysis, the fatty acid must be converted to its fatty acid methyl ester (FAME). A common method is to use a methanolic solution of NaOH or BF3-methanol.

-

GC Analysis: Inject a known volume of the derivatized sample into the GC-FID or GC-MS system.

-

Quantification: The concentration of this compound FAME is determined by comparing its peak area to a standard curve prepared from known concentrations of this compound FAME.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration determined by GC and expressed in mg/mL or g/L.

-

Metabolic Pathway of Lignoceric Acid

Lignoceric acid, being a very long-chain fatty acid (VLCFA), undergoes its initial stages of catabolism within peroxisomes via a process known as peroxisomal beta-oxidation. This is distinct from the beta-oxidation of shorter-chain fatty acids, which primarily occurs in the mitochondria. The deficient peroxisomal oxidation of VLCFAs, including lignoceric acid, is implicated in serious metabolic disorders such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of Lignoceric acid.

Caption: Peroxisomal beta-oxidation of Lignoceric Acid.

The experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

References

Lignoceric Acid-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the information typically found on a Certificate of Analysis (CoA) for Lignoceric acid-d3. It is designed to assist researchers, scientists, and professionals in the drug development field in understanding and utilizing this critical internal standard for the quantitative analysis of its non-deuterated counterpart, lignoceric acid. Lignoceric acid, a 24-carbon saturated fatty acid, is implicated in various biological processes and is a biomarker for certain metabolic disorders.[1][2] Its accurate quantification is crucial, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable results with mass spectrometry-based methods.[3][4]

Quantitative Data Summary

The Certificate of Analysis for this compound provides key quantitative data that attests to its identity, purity, and suitability as an internal standard. The following tables summarize the typical specifications found on a CoA from various suppliers.

Table 1: General Specifications

| Parameter | Typical Value | Source |

| CAS Number | 851073-55-7 | [1] |

| Molecular Formula | C₂₄H₄₅D₃O₂ | |

| Molecular Weight | ~371.66 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |

Table 2: Physical-Chemical Properties

| Parameter | Typical Value | Source |

| Solubility | Chloroform: 2 mg/ml, THF: 5 mg/ml | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The accurate quantification of lignoceric acid using this compound as an internal standard is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below are detailed methodologies representative of those used to validate the specifications on a CoA and for its application in research.

Quantification of Lignoceric Acid by GC-MS

This method involves the derivatization of fatty acids to make them volatile for GC analysis.

2.1.1. Sample Preparation and Derivatization

-

Internal Standard Spiking: To the sample containing the analyte (lignoceric acid), a known amount of this compound solution is added at the beginning of the sample preparation process.

-

Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a modified Bligh-Dyer extraction.

-

Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms.

-

Derivatization: The free fatty acids are converted to their more volatile methyl esters (FAMEs) by heating with a derivatizing agent like boron trifluoride in methanol.

-

Extraction of FAMEs: The resulting FAMEs are then extracted into an organic solvent like hexane.

-

Concentration: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a known volume of a suitable solvent for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent GC system or equivalent |

| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Mass Spectrometer | Agilent MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Specific m/z values for lignoceric acid-methyl ester and this compound-methyl ester |

Quantification of Lignoceric Acid by LC-MS

This method is advantageous as it often does not require derivatization.

2.2.1. Sample Preparation

-

Internal Standard Spiking: A known amount of this compound is added to the sample.

-

Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent mixture like chloroform:methanol.

-

Solvent Evaporation: The extraction solvent is evaporated.

-

Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.

2.2.2. LC-MS Instrumentation and Conditions

| Parameter | Typical Setting |

| Liquid Chromatograph | Agilent 1290 Infinity LC system or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid |

| Gradient | A suitable gradient to separate lignoceric acid from other fatty acids |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for lignoceric acid and this compound |

Mandatory Visualizations

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of lignoceric acid using this compound as an internal standard.

References

The Biological Role of Lignoceric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of complex lipids, particularly in the nervous system. While essential for normal physiological functions, its accumulation is implicated in several severe neurodegenerative disorders. This technical guide provides an in-depth overview of the biological significance of lignoceric acid, its metabolism, its role in disease, and the experimental methodologies used to study it.

Metabolism of Lignoceric Acid

Lignoceric acid is both synthesized endogenously and obtained from dietary sources, such as peanut oil.[1] Its metabolism is a tightly regulated process primarily involving elongation in the endoplasmic reticulum and degradation via peroxisomal β-oxidation.

Biosynthesis

Lignoceric acid is synthesized from shorter-chain fatty acids through a series of elongation steps. In the brain, microsomal elongating systems utilize malonyl-CoA and NADPH to extend behenyl-CoA (C22:0) to lignoceric acid (C24:0).[2] This process is crucial for myelination during development.[2]

Degradation

The primary pathway for the degradation of lignoceric acid is β-oxidation, which occurs almost exclusively in peroxisomes.[3][4] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like lignoceric acid are first activated to their CoA esters by a specific peroxisomal enzyme, lignoceroyl-CoA ligase. This activation is a critical step for their subsequent breakdown. The oxidation of lignoceric acid in peroxisomes is not inhibited by potassium cyanide, a characteristic that distinguishes it from mitochondrial fatty acid oxidation.

Physiological and Pathophysiological Roles

Lignoceric acid is a key component of sphingolipids, including ceramides and cerebrosides, which are vital for the structural integrity and function of cell membranes, particularly the myelin sheath in the nervous system.

Role in Neurological Health

The proper metabolism of lignoceric acid is essential for maintaining the health of the central and peripheral nervous systems. It is a significant constituent of the lipids that form the myelin sheath, which insulates nerve fibers and facilitates rapid nerve impulse transmission.

Pathophysiological Implications

The accumulation of lignoceric acid and other VLCFAs is a biochemical hallmark of several inherited peroxisomal disorders, leading to severe cellular dysfunction and disease.

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein. This defect leads to the impaired peroxisomal β-oxidation of VLCFAs and their subsequent accumulation in various tissues, most notably the brain, spinal cord, and adrenal glands. The accumulation of lignoceric acid is believed to contribute to the demyelination and neuroinflammation characteristic of the disease. In cellular homogenates from X-ALD patients, the oxidation rate of lignoceric acid is reduced to approximately 38% of that in control cells.

ZSD are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis. This leads to a deficiency in multiple peroxisomal enzymes, including those required for VLCFA oxidation. Consequently, patients with ZSD exhibit a significant accumulation of lignoceric acid and other VLCFAs in plasma and tissues.

Quantitative Data

The concentration of lignoceric acid is a critical biomarker for the diagnosis and monitoring of peroxisomal disorders.

| Analyte | Condition | Tissue/Fluid | Concentration/Ratio | Reference |

| Lignoceric Acid (C24:0) | Control | Plasma | - | |

| X-ALD Hemizygote | Plasma | Increased levels | ||

| Hexacosanoic Acid (C26:0) | Control | Plasma | 0.015 ± 0.0032% of total fatty acids | |

| X-ALD Hemizygote | Plasma | 0.081 ± 0.0066% of total fatty acids | ||

| X-ALD Heterozygote | Plasma | 0.057 ± 0.0063% of total fatty acids | ||

| C26:0/C22:0 Ratio | Control | Fibroblasts | 0.03 | |

| Neonatal Adrenoleukodystrophy | Fibroblasts | 0.5 | ||

| X-ALD | Fibroblasts | 0.7 | ||

| Lignoceric Acid Oxidation | Control | Peroxisomes | 0.17 nmol/h per mg protein | |

| CHRS Fibroblasts (lacking peroxisomes) | In situ | 1.8% of control |

Experimental Protocols

Quantification of Lignoceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of very long-chain fatty acids in plasma.

1. Sample Preparation and Internal Standard Addition:

-

To 100 µL of plasma, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

2. Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collect the lower organic (chloroform) layer.

3. Solvent Evaporation:

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

-

Seal the tube and heat at 80°C for 2 hours.

-

Allow the sample to cool to room temperature.

5. FAME Extraction:

-

Add 1 mL of hexane and 0.5 mL of water.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

6. GC-MS Analysis:

-

Instrument: Agilent GC-MS or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Temperature Program:

-

Initial: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of peroxisomes for functional assays.

1. Homogenization:

-

Mince approximately 4 g of fresh rat liver tissue in ice-cold homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenize using a glass Dounce homogenizer with 15 strokes.

2. Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to obtain a crude mitochondrial/peroxisomal pellet.

3. Density Gradient Centrifugation:

-

Resuspend the pellet in a suitable buffer.

-

Layer the resuspended pellet onto a discontinuous iodixanol or Nycodenz density gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 1.5 hours).

-

Peroxisomes will sediment to a specific density layer, allowing for their separation from mitochondria and other organelles.

-

Carefully collect the peroxisomal fraction.

4. Purity Assessment:

-

Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (peroxisomes) and cytochrome c oxidase (mitochondria).

Peroxisomal β-Oxidation Assay

This assay measures the rate of lignoceric acid oxidation in isolated peroxisomes.

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer containing potassium phosphate buffer, NAD+, CoA, ATP, MgCl2, and FAD.

-

Add a known amount of radiolabeled [1-¹⁴C]lignoceric acid.

2. Assay Initiation:

-

Add a specific amount of isolated peroxisomal protein to the reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period.

3. Reaction Termination and Product Separation:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the water-soluble radiolabeled acetyl-CoA (product) from the unreacted radiolabeled lignoceric acid (substrate) by centrifugation and subsequent extraction of the supernatant.

4. Quantification:

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the rate of β-oxidation based on the amount of radiolabeled product formed per unit of time and protein.

Signaling Pathways and Cellular Effects

The accumulation of lignoceric acid can have profound effects on cellular function, although direct signaling pathways are still under investigation.

Ceramide Synthesis

Lignoceric acid is a precursor for the synthesis of ceramides, which are important signaling molecules involved in apoptosis, cell cycle arrest, and inflammation. The salvage pathway, which recycles sphingosine back into ceramide, is a key route for ceramide production.

Cellular Toxicity

Elevated levels of lignoceric acid and other VLCFAs can lead to cellular toxicity. Studies have shown that exposure of neural cells to lignoceric acid can induce cell death and mitochondrial dysfunction. The accumulation of these fatty acids may disrupt membrane integrity, increase oxidative stress, and trigger inflammatory responses.

Visualizations

Caption: Overview of Lignoceric Acid Metabolism.

Caption: Workflow for VLCFA Analysis by GC-MS.

Caption: Workflow for Peroxisome Isolation.

Conclusion

Lignoceric acid is a multifaceted molecule with essential physiological roles, particularly in the nervous system. However, its dysregulation and accumulation are central to the pathology of severe peroxisomal disorders. A thorough understanding of its metabolism, cellular effects, and the analytical methods for its quantification is crucial for advancing research and developing therapeutic strategies for these devastating diseases. This guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further investigation into the complex biology of lignoceric acid.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Lignoceric Acid in Zellweger Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to profound metabolic dysregulation. A key hallmark of this devastating disease is the accumulation of very long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0). This technical guide provides an in-depth overview of the role of lignoceric acid in the pathophysiology of Zellweger syndrome, methodologies for its analysis, and its significance as a biomarker and potential therapeutic target. We will explore the biochemical pathways underlying its accumulation, detail experimental protocols for its study, and present quantitative data in a structured format to aid in research and drug development efforts.

Introduction: The Central Role of Peroxisomes and Lignoceric Acid

Zellweger syndrome belongs to a group of disorders known as peroxisome biogenesis disorders (PBDs), caused by mutations in PEX genes that are essential for the formation of peroxisomes.[1][2] These organelles are crucial for a variety of metabolic processes, including the beta-oxidation of VLCFAs.[3] Lignoceric acid, a saturated fatty acid with a 24-carbon backbone, is primarily catabolized within peroxisomes.[4][5] In Zellweger syndrome, the absence of functional peroxisomes leads to a catastrophic failure in this degradation pathway, resulting in the systemic accumulation of lignoceric acid and other VLCFAs in tissues and plasma. This accumulation is a primary contributor to the severe clinical manifestations of the disease, including neurological defects, liver dysfunction, and developmental delays.

Biochemical Pathway: The Peroxisomal Beta-Oxidation of Lignoceric Acid

The breakdown of lignoceric acid occurs exclusively through peroxisomal beta-oxidation. This process is distinct from the mitochondrial beta-oxidation that catabolizes shorter-chain fatty acids. The initial step, the oxidation of lignoceric acid, is catalyzed by a peroxisome-specific acyl-CoA oxidase. Subsequent steps involving hydration, dehydrogenation, and thiolysis are carried out by other peroxisomal enzymes. The process shortens the fatty acid chain, and the resulting products can then be further metabolized in the mitochondria. In Zellweger syndrome, the absence of peroxisomes means this entire pathway is non-functional, leading to the buildup of lignoceric acid.

Quantitative Data on Lignoceric Acid in Zellweger Syndrome

The accumulation of lignoceric acid is a key diagnostic marker for Zellweger syndrome. Quantitative analysis of VLCFAs in plasma and cultured fibroblasts consistently shows elevated levels in affected individuals.

Table 1: Very Long-Chain Fatty Acid Levels in Zellweger Syndrome Patients

| Analyte | Patient Cohort | Matrix | Concentration/Ratio (Mean ± SD) | Control Value/Range | Reference |

| C24:0 (Lignoceric acid) | Mild/Moderate PBD-ZSD | Plasma | 1.46 ± 0.32 µg/ml | 0.84 ± 0.10 µg/ml | |

| C26:0 (Hexacosanoic acid) | Classical Zellweger Syndrome | Serum | 5.20 ± 1.78 µg/mL | - | |

| C26:0/C22:0 Ratio | Classical Zellweger Syndrome | Serum | 0.65 ± 0.18 | < 0.033 | |

| C24:0/C22:0 Ratio | Classical Zellweger Syndrome | Serum | - | 0.65 – 1.05 | |

| C26:0/C22:0 Ratio | Mild Zellweger Syndrome | Serum | 0.11 ± 0.09 | < 0.033 | |

| Lignoceric Acid Beta-Oxidation | Zellweger Syndrome Fibroblasts | Cell Homogenates | ~15% of control | 100% |

PBD-ZSD: Peroxisome Biogenesis Disorder-Zellweger Spectrum Disorder

Experimental Protocols

Measurement of Lignoceric Acid and Other VLCFAs

The standard method for quantifying VLCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS).

Protocol: VLCFA Analysis by GC-MS

-

Sample Preparation:

-

Collect a blood sample in an EDTA tube.

-

Separate plasma by centrifugation.

-

Alternatively, cultured skin fibroblasts can be used.

-

-

Lipid Extraction:

-

Extract total lipids from the plasma or cell pellet using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer method).

-

-

Hydrolysis and Methylation:

-

Saponify the lipid extract to release free fatty acids.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. This is typically done using methanolic HCl or BF3-methanol.

-

-

Gas Chromatography (GC):

-

Inject the FAMEs onto a GC system equipped with a capillary column suitable for fatty acid separation.

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

-

-

Mass Spectrometry (MS):

-

The eluting FAMEs are introduced into a mass spectrometer for detection and quantification.

-

Monitor specific ions corresponding to lignoceric acid methyl ester and other VLCFA methyl esters.

-

Use internal standards (e.g., deuterated fatty acids) for accurate quantification.

-

References

- 1. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. pnas.org [pnas.org]

- 5. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lignoceric Acid in Adrenoleukodystrophy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lignoceric acid's involvement in X-linked adrenoleukodystrophy (ALD). It delves into the molecular mechanisms of the disease, details of experimental protocols for its study, and a summary of therapeutic strategies.

Introduction to Adrenoleukodystrophy (ALD)

X-linked adrenoleukodystrophy is a rare genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ATP-binding cassette subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP).[1][2][3][4][5] This protein is responsible for transporting very long-chain fatty acids (VLCFAs), including lignoceric acid (C24:0), into peroxisomes for degradation through β-oxidation. A defect in this transporter leads to the accumulation of VLCFAs in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex. This accumulation is a key factor in the pathophysiology of ALD, contributing to demyelination, neuroinflammation, and adrenal insufficiency.

The clinical presentation of ALD is highly variable, with phenotypes ranging from the rapidly progressive childhood cerebral form (cALD) to the milder, adult-onset adrenomyeloneuropathy (AMN). Interestingly, there is no clear correlation between the specific ABCD1 mutation and the resulting phenotype, suggesting the influence of other genetic or environmental factors.

The Biochemistry of Lignoceric Acid and VLCFA Metabolism

Lignoceric acid is a saturated very-long-chain fatty acid with a 24-carbon backbone. In healthy individuals, it is primarily catabolized within peroxisomes. The accumulation of lignoceric acid and other VLCFAs is a biochemical hallmark of ALD.

VLCFA Elongation and Degradation

VLCFAs are synthesized in the endoplasmic reticulum by a series of enzymes, with the ELOVL family of elongases playing a crucial rate-limiting role. Specifically, ELOVL1 is the primary enzyme responsible for the synthesis of saturated and monounsaturated VLCFAs. Once synthesized, VLCFAs are incorporated into complex lipids or are targeted for degradation.

The breakdown of VLCFAs, including lignoceric acid, occurs predominantly in peroxisomes. The ABCD1 transporter is essential for the import of VLCFA-CoA esters into the peroxisomal matrix, where they undergo β-oxidation. A deficiency in the lignoceroyl-CoA ligase, an enzyme that activates lignoceric acid to its CoA ester, has been identified as the primary defect in ALD.

VLCFA Metabolism Pathway

Pathogenic Mechanisms of VLCFA Accumulation

The precise mechanisms by which elevated VLCFA levels lead to the clinical manifestations of ALD are still under investigation. However, several hypotheses are being explored:

-

Membrane Destabilization: The incorporation of excess VLCFAs into cell membranes, particularly myelin, may alter its structure and function, leading to demyelination.

-

Oxidative Stress: The accumulation of VLCFAs has been linked to increased production of reactive oxygen species (ROS), causing oxidative damage to cells.

-

Inflammation: VLCFA accumulation can trigger an inflammatory response in the central nervous system, contributing to the demyelination seen in cALD.

Experimental Protocols for ALD Research

The study of lignoceric acid and ALD involves a variety of experimental techniques. Below are detailed protocols for some of the key methods used in this field.

Quantification of Very-Long-Chain Fatty Acids

The measurement of VLCFA levels, particularly the ratio of hexacosanoic acid (C26:0) to behenic acid (C22:0) and lignoceric acid (C24:0) to C22:0, is the primary diagnostic tool for ALD. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Experimental Workflow for VLCFA Analysis.

Protocol for VLCFA Quantification:

-

Sample Preparation:

-

Collect blood samples and separate plasma, or culture skin fibroblasts from patients and controls.

-

For solid samples, homogenization is performed.

-

-

Lipid Extraction:

-

Extract total lipids from the samples using a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

The organic phase containing the lipids is separated and dried under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are derivatized to their corresponding FAMEs by incubation with a reagent like methanolic HCl or boron trifluoride-methanol. This step is crucial for making the fatty acids volatile for GC analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

-

Injector: Use a split/splitless injector, typically at 250°C.

-

Column: A polar capillary column (e.g., DB-WAX) is commonly used to separate the FAMEs.

-

Oven Temperature Program: Employ a temperature gradient to separate fatty acids of different chain lengths.

-

Carrier Gas: Use an inert gas like helium or hydrogen.

-

Detector: The mass spectrometer identifies and quantifies the individual FAMEs based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peaks corresponding to lignoceric acid and other VLCFAs by comparing their retention times and mass spectra to known standards.

-

Quantify the amount of each fatty acid and calculate the diagnostic C26:0/C22:0 and C24:0/C22:0 ratios.

-

Cell Culture and In Vitro Models

Cultured skin fibroblasts from ALD patients are a valuable tool for studying the cellular mechanisms of the disease and for testing potential therapeutic compounds.

Protocol for Culturing and Analyzing ALD Fibroblasts:

-

Cell Culture:

-

Obtain skin biopsies from ALD patients and healthy controls.

-

Establish fibroblast cultures using standard cell culture techniques.

-

-

VLCFA Metabolism Studies:

-

To study the defect in VLCFA oxidation, incubate the cultured fibroblasts with radiolabeled lignoceric acid (e.g., [1-14C]lignoceric acid).

-

Measure the production of radiolabeled water-soluble products to quantify the rate of β-oxidation.

-

-

Testing Therapeutic Agents:

-

Treat the ALD fibroblasts with potential therapeutic compounds.

-

After the treatment period, measure the levels of VLCFAs to assess the efficacy of the compound in reducing their accumulation.

-

Animal Models

Animal models that recapitulate the biochemical and pathological features of ALD are essential for understanding the disease progression and for preclinical testing of new therapies.

-

Abcd1 Knockout Mice: These mice exhibit elevated VLCFA levels and develop a late-onset neurological phenotype similar to AMN.

-

Zebrafish Model: A zebrafish model of ALD has been developed that shows key features of the human disease, including a developmental requirement for abcd1 in myelination.

-

Rabbit Model: A rabbit model created using CRISPR-Cas9 gene editing has shown elevated VLCFAs and damage to the brain and spinal cord.

Therapeutic Strategies for Adrenoleukodystrophy

Currently, there is no cure for ALD, and treatment options are limited and depend on the clinical phenotype.

Lorenzo's Oil

Lorenzo's oil is a 4:1 mixture of glyceryl trioleate and glyceryl trierucate, the triacylglycerol forms of oleic acid and erucic acid, respectively. It is thought to work by competitively inhibiting the ELOVL1 enzyme, thereby reducing the synthesis of saturated VLCFAs.

Mechanism of Lorenzo's Oil.

Clinical studies have shown that Lorenzo's oil can normalize plasma VLCFA levels, but its effectiveness in altering the clinical course of the disease is debated. Some studies suggest it may have a preventive effect in asymptomatic boys, but it does not appear to benefit patients who are already symptomatic.

Hematopoietic Stem Cell Transplantation (HSCT)

For boys with early-stage cALD, allogeneic HSCT is the only treatment that can halt the progression of cerebral demyelination. The mechanism is thought to involve the replacement of diseased microglia with healthy donor-derived cells.

Gene Therapy

Gene therapy is an emerging and promising treatment for cALD. This approach involves collecting a patient's own hematopoietic stem cells, inserting a functional copy of the ABCD1 gene using a lentiviral vector, and then re-infusing the corrected cells back into the patient. Early clinical trial results for this approach have been promising, with a majority of treated boys showing stabilization of disease progression. However, there have been reports of some patients developing myelodysplastic syndrome after treatment.

Investigational Drug Therapies

Several pharmacological agents are currently under investigation in clinical trials for ALD. These include:

-

Leriglitazone: A PPARγ agonist being studied for its potential to slow disease progression in adult men with cALD.

-

Dimethyl Fumarate: Being investigated for its potential to improve the condition of patients with AMN.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on lignoceric acid and ALD.

Table 1: VLCFA Levels in ALD Patients and Controls

| Analyte | Patient Group | Tissue/Cell Type | Fold Increase vs. Controls | Reference |

| Hexacosanoic acid (C26:0) | ALD Patients | Fibroblasts | 6-fold | |

| Lignoceric acid (C24:0) Oxidation | C-ALD Patients | Fibroblasts | 43% of control | |

| Lignoceric acid (C24:0) Oxidation | AMN Patients | Fibroblasts | 36% of control | |

| C26:0/C22:0 Ratio | ALD Patients | Fibroblasts | 0.7 | |

| C26:0/C22:0 Ratio | Controls | Fibroblasts | 0.03 |

Table 2: Clinical Trial Data for Investigational ALD Therapies

| Therapy | Patient Population | Key Finding | Reference |

| Gene Therapy (eli-cel) | Boys with early-stage cALD | Disease progression stabilized in 88% of participants. | |

| Lovastatin | X-ALD Patients | Reduced plasma VLCFA levels in some trials, but not others. | |

| Leriglitazone | Adult men with AMN | Demonstrated target engagement in a Phase 2/3 trial. |

Conclusion

The study of lignoceric acid and its role in adrenoleukodystrophy has significantly advanced our understanding of this complex disease. While the accumulation of VLCFAs is a clear biochemical marker, the downstream pathogenic mechanisms are still being elucidated. The development of robust experimental protocols and animal models has been crucial in this progress. Current therapeutic strategies, particularly gene therapy, offer significant hope for patients with cALD. However, a critical need remains for effective treatments for AMN and for therapies that can reverse existing neurological damage. Future research should focus on further unraveling the intricate signaling pathways disrupted by VLCFA accumulation to identify novel therapeutic targets.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. General Aspects and Neuropathology of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCD1 mutations and the X-linked adrenoleukodystrophy mutation database: role in diagnosis and clinical correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WikiGenes - ABCD1 - ATP-binding cassette, sub-family D (ALD),... [wikigenes.org]

The Gold Standard in Quantitative Analysis: A Technical Guide to the Use of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental protocols, and data analysis techniques for the use of stable isotope-labeled internal standards (SIL-IS) in quantitative analysis, particularly within the realm of drug development and life sciences research. The use of SIL-IS in conjunction with mass spectrometry, a technique known as stable isotope dilution analysis (SIDA), is widely regarded as the gold standard for accurate and precise quantification of analytes in complex biological matrices.[1] This guide will provide the necessary information for researchers to understand and implement this powerful analytical strategy.

Core Principles of Stable Isotope Dilution Analysis (SIDA)

SIDA is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This SIL-IS is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]

The fundamental principle of SIDA is the measurement of the ratio of the naturally occurring analyte to the SIL-IS.[1] Because the analyte and the SIL-IS have nearly identical physicochemical properties, they behave almost identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. This co-behavior effectively compensates for variations in sample handling, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]

Advantages of using SIL-IS:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.

-

Compensation for Sample Loss: During the multi-step process of sample preparation and extraction, some amount of the analyte may be lost. The SIL-IS, being chemically identical, will be lost in the same proportion. By measuring the final ratio, the initial concentration of the analyte can be accurately determined despite these losses.

-

Improved Precision and Accuracy: By minimizing the impact of variability in sample preparation and instrument response, SIDA with SIL-IS delivers superior precision and accuracy compared to other quantification methods like external or internal standardization with a structural analog.

Experimental Protocols

The successful implementation of SIDA requires meticulous attention to detail in the experimental workflow. The following is a generalized, yet detailed, protocol for the quantification of a small molecule drug in human plasma using a SIL-IS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Blank human plasma (with the same anticoagulant as the study samples)

-

Analytical standard of the drug of interest

-

Stable isotope-labeled internal standard (SIL-IS) of the drug

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Autosampler vials with inserts

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of the analytical standard and the SIL-IS in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL). Store these at an appropriate temperature (e.g., -20°C or -80°C).

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol in water). These solutions will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in a solvent that is compatible with the sample preparation procedure. The concentration of the SIL-IS should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Standards: Prepare a set of calibration standards by spiking known volumes of the working standard solutions into blank plasma to achieve a range of concentrations that covers the expected analyte concentrations in the study samples. A typical calibration curve might include 8-10 concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank plasma with known amounts of the analyte from a separate stock solution than that used for the calibration curve standards.

Sample Preparation (Protein Precipitation)

-

Aliquot a small volume of plasma (e.g., 100 µL) from each unknown sample, CC standard, and QC sample into a microcentrifuge tube.

-

Add a precise volume of the internal standard spiking solution to each tube (except for blank samples used to assess interference).

-

Vortex briefly to mix.

-

Add a larger volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 100 µL of 50% methanol in water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for each specific analyte.

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might be:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and the SIL-IS must be determined and optimized.

-

Key Mass Spectrometer Parameters:

-

Capillary Voltage: e.g., 3.5 kV

-

Source Temperature: e.g., 150 °C

-

Desolvation Temperature: e.g., 400 °C

-

Cone Gas Flow: e.g., 50 L/hr

-

Desolvation Gas Flow: e.g., 800 L/hr

-

Collision Gas: Argon

-

Collision Energy and Cone Voltage: Optimized for each MRM transition.

-

Data Presentation

The performance of a bioanalytical method using SIDA is evaluated through a series of validation experiments. The results are typically presented in tabular format to demonstrate the method's accuracy, precision, and other performance characteristics.

Table 1: Accuracy and Precision Data for the Quantification of Lapatinib in Human Plasma using a Stable Isotope-Labeled Internal Standard (Lapatinib-d3).

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% CV) |

| 5 (LLOQ) | 5.2 | 4.0 | 6.8 |

| 15 (Low QC) | 14.7 | -2.0 | 5.1 |

| 800 (Mid QC) | 823 | 2.9 | 3.5 |

| 4000 (High QC) | 4120 | 3.0 | 2.7 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Within-run, Between-run, and Total Precision for the Isotope Dilution LC-MS/MS Method for Serum C-Peptide.

| Mean Concentration (pmol/L) | Within-Run Precision (% CV) | Between-Run Precision (% CV) | Total Precision (% CV) |

| 199.3 | 2.1 | 1.2 | 2.2 |

| 657.9 | 1.0 | 0.6 | 1.3 |

| 1435.2 | 1.3 | 0.8 | 1.5 |

| 2836.8 | 1.5 | 0.9 | 1.8 |

Table 3: Matrix Spike Recoveries of Various Pharmaceuticals from Different Water Matrices using Stable Isotope Dilution LC-MS/MS.

| Compound | Wastewater Influent (%) | Wastewater Effluent (%) | Surface Water (%) | Drinking Water (%) |

| Carbamazepine | 101 | 98 | 102 | 105 |

| Fluoxetine | 95 | 92 | 98 | 101 |

| Sulfamethoxazole | 98 | 102 | 105 | 108 |

| Trimethoprim | 92 | 89 | 96 | 99 |

| Atorvastatin | 88 | 85 | 91 | 94 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for quantitative bioanalysis using stable isotope dilution LC-MS/MS.

Caption: A generalized workflow for quantitative analysis using SIDA with LC-MS/MS.

Calibration Curve Logic

The following diagram illustrates the logical relationship in constructing and using a calibration curve for quantification.

Caption: The logical process of creating and utilizing a calibration curve in SIDA.

Conclusion

The use of stable isotope-labeled internal standards in quantitative mass spectrometry represents a robust and reliable methodology that is indispensable in modern drug development and clinical research. By effectively mitigating the challenges of matrix effects and sample preparation variability, SIDA provides data of the highest quality, ensuring confidence in pharmacokinetic, toxicokinetic, and other bioanalytical studies. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers aiming to implement this gold-standard technique in their laboratories.

References

A Technical Guide to Lignoceric Acid-d3 for Advanced Research

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and analysis of Lignoceric acid-d3. This deuterated internal standard is pivotal for the accurate quantification of endogenous lignoceric acid, a critical very-long-chain saturated fatty acid (VLCFA) implicated in several metabolic disorders.

Introduction to Lignoceric Acid

Lignoceric acid (C24:0) is a saturated fatty acid with a 24-carbon chain. It is a key component of sphingolipids, particularly in the brain, where it plays a role in myelination.[1] The metabolism of lignoceric acid, specifically its degradation via β-oxidation, occurs exclusively in peroxisomes.[1][2] Deficiencies in peroxisomal β-oxidation lead to the accumulation of lignoceric acid and other VLCFAs, which is a biochemical hallmark of severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[1][3] Consequently, the precise quantification of lignoceric acid in biological samples is crucial for the diagnosis and monitoring of these diseases.

This compound: An Essential Internal Standard

This compound is a stable isotope-labeled form of lignoceric acid, where three hydrogen atoms on the terminal methyl group are replaced with deuterium. Its chemical and physical properties are nearly identical to the unlabeled form, making it an ideal internal standard for mass spectrometry-based quantification. The use of a deuterated internal standard corrects for variability during sample preparation, extraction, and analysis, ensuring high accuracy and precision in measurements.

Supplier Information for this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several prominent suppliers to aid in procurement.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Cayman Chemical | 28084 | ≥99% deuterated forms (d1-d3) | 5 mg | 851073-55-7 |

| CP Lab Safety | - | 99%+ deuterated forms (d1-d3) | 5 mg | 851073-55-7 |

| MedchemExpress | HY-138337 | Not specified | 1 mg, 5 mg | 851073-55-7 |

| Sigma-Aldrich (AA BLOCKS, INC.) | AABH97CD8954 | 99% | Not specified | 851073-55-7 |

Metabolic Pathways of Lignoceric Acid

Understanding the biosynthesis and degradation of lignoceric acid is fundamental to interpreting quantitative data and designing relevant experiments.

Fatty Acid Elongation Pathway

Lignoceric acid is synthesized from shorter-chain fatty acids through a cyclical process of fatty acid elongation that occurs primarily in the endoplasmic reticulum. Each cycle adds two carbons to the fatty acyl chain.

Peroxisomal β-Oxidation Pathway

The breakdown of lignoceric acid occurs in the peroxisomes through a series of four enzymatic reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, producing acetyl-CoA.

Experimental Protocols

The following protocols provide a framework for the quantification of lignoceric acid in biological samples using this compound as an internal standard.

Experimental Workflow for VLCFA Quantification

This diagram outlines the major steps involved in the analysis of very-long-chain fatty acids from biological samples.

Protocol 1: Quantification of Lignoceric Acid in Plasma by GC-MS

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.

1. Materials:

-

Plasma samples

-

This compound internal standard solution (in a suitable solvent like ethanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-1ms)

2. Sample Preparation:

-

To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard.

-